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Compound of Interest

Compound Name: THS-044

Cat. No.: B15573103 Get Quote

An In-depth Technical Guide on the Chemical Structure and Activity of THS-044

Introduction
THS-044 is a small molecule modulator identified as an antagonist of the Hypoxia-Inducible

Factor 2α (HIF-2α) transcription factor. It functions by binding to the Per-ARNT-Sim (PAS) B

domain of HIF-2α, thereby disrupting its crucial heterodimerization with the Aryl Hydrocarbon

Receptor Nuclear Translocator (ARNT). This allosteric inhibition of the HIF-2α/ARNT protein-

protein interaction prevents the transcription of hypoxia-inducible genes, which are implicated

in the progression of certain cancers, such as clear-cell renal cell carcinoma. This guide

provides a detailed overview of the chemical properties, mechanism of action, and

experimental characterization of THS-044.

Chemical Structure and Properties
THS-044 is a bicyclic compound specifically designed to bind HIF-2α PAS-B. It does not show

significant interaction with the corresponding PAS-B domains of HIF-1α or ARNT.[1][2]

Molecular Formula: C₁₁H₁₂F₃N

Molecular Weight: 291.23 g/mol [3]

CAS Number: 62054-67-5[3]
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Chemical Name: (E)-4-(4-aminobut-2-en-2-yl)-1,2-difluorobenzene (Note: The exact IUPAC

name is not explicitly available in the search results; this name is inferred from the available

structure. The structure provided in the literature is the definitive identifier.)

SMILES String: (Note: A canonical SMILES string cannot be definitively generated without

the exact chemical structure representation.)

(Image of the chemical structure of THS-044 can be found in the cited articles)[1][4]

Mechanism of Action: Allosteric Inhibition of HIF-2
Under hypoxic conditions, the HIF-2α subunit is stabilized and translocates to the nucleus.

There, it dimerizes with its partner, ARNT (also known as HIF-1β), forming an active

transcription factor complex.[5] This complex binds to Hypoxia Response Elements (HREs) in

the promoter regions of target genes, driving their expression.[2][5]

THS-044 exerts its inhibitory effect by binding to a large, preformed internal cavity within the

HIF-2α PAS-B domain.[1][6] This binding event induces conformational changes that

allosterically weaken the affinity of the HIF-2α/ARNT heterodimer.[1][2] By preventing the stable

formation of this complex, THS-044 effectively blocks the downstream transcriptional activity of

HIF-2.[2]
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Caption: HIF-2 signaling pathway and the inhibitory action of THS-044.

Quantitative Data
The interaction of THS-044 with HIF-2α and its effect on heterodimerization have been

quantified using various biophysical techniques.[1] The key findings are summarized below.
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Parameter Description Value Method

K D (THS-044 : HIF-

2α PAS-B)

Dissociation constant

for THS-044 binding

to the HIF-2α PAS-B

domain.

2 μM
Isothermal Titration

Calorimetry (ITC)

K D (HIF-2α : ARNT)

Dissociation constant

for the wild-type PAS-

B heterodimer in the

absence of THS-044.

120 μM NMR Spectroscopy

K D (HIF-2α : ARNT)

+ THS-044

Dissociation constant

for the wild-type PAS-

B heterodimer in the

presence of THS-044.

400 μM NMR Spectroscopy

Experimental Protocols
The characterization of THS-044 involved a multi-step experimental workflow, from initial

screening to detailed biophysical and structural analysis.[1]
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Caption: Experimental workflow for the characterization of THS-044.

NMR-Based Screening and Titration
Screening: Ligand binding to HIF-2α PAS-B was initially identified using ¹⁵N/¹H

Heteronuclear Single Quantum Correlation (HSQC)-based screening of a small-molecule

library.[1]

Heterodimer Disruption Assay: To quantify the effect of THS-044 on heterodimer affinity, ¹⁵N/

¹H HSQC spectra were collected. Samples were prepared with a constant concentration of

¹⁵N-labeled ARNT PAS-B (200 μM) and increasing concentrations of unlabeled HIF-2α PAS-

B (0–800 μM). This titration was performed in both the absence and presence of THS-044
(at a 100 μM excess over the HIF-2α PAS-B concentration to ensure saturation). The relative

amounts of the PAS-B heterodimer were determined by monitoring the peak intensities of
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¹⁵N-ARNT PAS-B as a function of HIF-2α PAS-B concentration, and the data were fit to a

binding model to determine the dissociation constant (K D).[1][7]

Isothermal Titration Calorimetry (ITC)
The binding affinity of THS-044 to the wild-type HIF-2α PAS-B domain was measured directly

via ITC.[1][4] This technique measures the heat released or absorbed during the binding event,

allowing for the determination of binding affinity (K D), stoichiometry (n), and enthalpy (ΔH).

The experiment confirmed a 1:1 binding stoichiometry with a K D of 2 μM.[1]

Limited Trypsin Proteolysis
This assay was used to assess the conformational stability of HIF-2α PAS-B upon ligand

binding.

Protocol: Samples of HIF-2α PAS-B, both with and without a saturating concentration of

THS-044, were subjected to digestion by trypsin. The reaction was monitored over time by

taking aliquots and analyzing them via SDS-PAGE.

Result: In the absence of the ligand, the protein was completely degraded by trypsin.

However, when bound to THS-044, the HIF-2α PAS-B domain was protected from extensive

proteolysis, indicating that ligand binding stabilizes the folded state of the protein.[1][4]

X-ray Crystallography
To determine the precise binding mode of THS-044, co-crystallization trials were performed.

Protocol: A stabilized mutant heterodimer (PAS-B) was used to obtain high-resolution
crystals. The THS-044–PAS-B heterodimer co-crystals were obtained by maintaining a 100

μM excess of the compound throughout the crystallization process. Diffraction data were

collected, and the structure was solved by molecular replacement.[1]

Result: The crystal structure, resolved at 1.6 Å, confirmed that THS-044 binds within the

internal cavity of the HIF-2α PAS-B* domain, a site that is otherwise filled with water

molecules.[1][8] The primary interactions are dominated by van der Waals contacts, with a

few specific hydrogen bonds stabilizing the complex.[1][8]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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